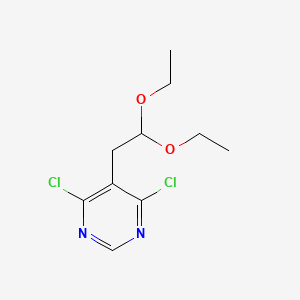

4,6-dichloro-5-(2,2-diethoxyethyl)Pyrimidine

Description

BenchChem offers high-quality 4,6-dichloro-5-(2,2-diethoxyethyl)Pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-dichloro-5-(2,2-diethoxyethyl)Pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2N2O2/c1-3-15-8(16-4-2)5-7-9(11)13-6-14-10(7)12/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUNPWLNJCHHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=C(N=CN=C1Cl)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599996 | |

| Record name | 4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14052-82-5 | |

| Record name | 4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine (CAS No. 14052-82-5). This halogenated pyrimidine derivative is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its chemical behavior, handling, and analytical assessment. While experimental data for this specific compound is limited, this guide consolidates available information, including predicted properties and experimental data for closely related analogs, to provide a thorough understanding of this important chemical entity.

Chemical Identity and Molecular Structure

4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine is a substituted pyrimidine with the molecular formula C₁₀H₁₄Cl₂N₂O₂.[1] Its structure features a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a 2,2-diethoxyethyl group at position 5. The chlorine atoms are highly reactive towards nucleophilic substitution, making this compound a versatile building block in organic synthesis. The diethoxyethyl side chain introduces both steric bulk and hydrophobic characteristics, which can influence its solubility and interactions with biological targets.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 14052-82-5 |

| Molecular Formula | C₁₀H₁₄Cl₂N₂O₂ |

| Molecular Weight | 265.14 g/mol |

| InChI | InChI=1S/C10H14Cl2N2O2/c1-3-15-8(16-4-2)5-7-9(11)13-6-14-10(7)12/h6,8H,3-5H2,1-2H3 |

| SMILES | CCOC(OCC)Cc1c(cl)ncnc1cl |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine are not extensively reported in the literature. The information presented here is a combination of predicted data from chemical databases and general properties of related dichloropyrimidine derivatives.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Amber colored oil | Experimental |

| Boiling Point | 318.8 ± 37.0 °C | Predicted |

| Density | 1.252 ± 0.06 g/cm³ | Predicted |

| pKa | -4.03 ± 0.26 | Predicted |

| Solubility | No data available. Expected to be soluble in aprotic organic solvents like dichloromethane, chloroform, and ethyl acetate based on its structure and reported synthesis. | Inferred |

Synthesis

A plausible synthetic route to 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine involves the chlorination of a corresponding 4,6-dihydroxypyrimidine precursor. This is a common and effective method for the preparation of 4,6-dichloropyrimidines.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine.

Experimental Protocol: Chlorination of 5-(2,2-diethoxyethyl)pyrimidine-4,6(1H,5H)-dione

This protocol is based on general procedures for the chlorination of 4,6-dihydroxypyrimidines.

Materials:

-

5-(2,2-diethoxyethyl)pyrimidine-4,6(1H,5H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (or other tertiary amine)

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-(2,2-diethoxyethyl)pyrimidine-4,6(1H,5H)-dione in anhydrous dichloromethane.

-

Add N,N-dimethylaniline to the suspension.

-

Cool the mixture in an ice bath and add phosphorus oxychloride dropwise.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine as an amber colored oil.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, d6-DMSO):

-

δ 8.77 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring.

-

δ 3.60 (dq, J = 9.6, 7.0 Hz, 2H): This signal is attributed to the two protons of one of the ethoxy groups' methylene (-OCH₂-).

-

δ 3.39 (dq, J = 9.6, 7.0 Hz, 2H): This signal corresponds to the two protons of the other ethoxy group's methylene (-OCH₂-).

-

δ 3.13 (d, J = 5.6 Hz, 2H): This doublet represents the two protons of the methylene group attached to the pyrimidine ring (-CH₂-).

-

δ 1.00 (t, J = 7.0 Hz, 6H): This triplet is assigned to the six protons of the two methyl groups of the ethoxy substituents (-CH₃).

Predicted ¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~158 |

| C4, C6 | ~160 |

| C5 | ~120 |

| CH (acetal) | ~100 |

| CH₂ (ethoxy) | ~60 |

| CH₂ (alkyl) | ~30 |

| CH₃ | ~15 |

Note: These are estimated values and should be confirmed by experimental data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ for C₁₀H₁₄Cl₂N₂O₂ would be observed at m/z 264.0436, with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M+2]⁺ and [M+4]⁺ peaks).

Expected Fragmentation Pattern:

Common fragmentation pathways for similar molecules involve the loss of the ethoxy groups, the entire diethoxyethyl side chain, and cleavage of the pyrimidine ring.

Caption: Proposed mass spectrometry fragmentation of the target molecule.

Reactivity and Stability

The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are the primary sites of reactivity. They are susceptible to nucleophilic aromatic substitution (SₙAr) reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity makes 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine a valuable precursor for creating diverse libraries of substituted pyrimidines.

The compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Safety and Handling

As with many halogenated heterocyclic compounds, 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Potential Hazards:

-

Skin and eye irritant: Direct contact may cause irritation.

-

Harmful if swallowed or inhaled: Avoid ingestion and inhalation of vapors.

In case of accidental exposure, follow standard laboratory safety protocols. For skin contact, wash the affected area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine is a valuable chemical intermediate with significant potential in medicinal chemistry and drug development. This technical guide has provided a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization, drawing from a combination of experimental and predicted data. While further experimental validation of some properties is warranted, this guide serves as a foundational resource for scientists and researchers working with this compound.

References

- General synthetic methods for 4,6-dichloropyrimidines are described in various organic chemistry literature and patents.

- Spectral data interpretation is based on established principles of NMR and Mass Spectrometry.

- Safety information is based on the general hazards associated with halogenated aromatic compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Sources

4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine CAS number 14052-82-5

An In-depth Technical Guide to 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine (CAS: 14052-82-5): A Key Intermediate for Drug Discovery

Executive Summary

4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine is a highly functionalized heterocyclic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Characterized by a pyrimidine core bearing two reactive chlorine atoms and a sterically significant diethoxyethyl side chain, this intermediate offers a versatile platform for constructing diverse molecular architectures. The chlorine atoms at the C4 and C6 positions are susceptible to sequential nucleophilic aromatic substitution (SNAr), enabling the controlled introduction of various functional groups. This property makes it exceptionally valuable for generating libraries of compounds for drug discovery, particularly in the development of kinase inhibitors where the pyrimidine scaffold can mimic the adenine ring of ATP. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven (though illustrative) synthetic protocol, an analysis of its chemical reactivity, and its strategic applications in pharmaceutical research.

The Strategic Importance of Dichloropyrimidines in Medicinal Chemistry

The pyrimidine ring is a ubiquitous scaffold in both natural and synthetic bioactive molecules, most notably as a core component of the nucleobases uracil, thymine, and cytosine.[1][2] In medicinal chemistry, this heterocycle is a "privileged structure," frequently appearing in approved drugs across various therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3][4]

Dichlorinated pyrimidines, such as the title compound, are particularly powerful intermediates. The two chlorine atoms act as excellent leaving groups, allowing for predictable and often regioselective displacement by a wide range of nucleophiles (amines, alcohols, thiols, etc.) through Nucleophilic Aromatic Substitution (SNAr) reactions.[5][6] This sequential displacement capability is the cornerstone of their utility, enabling chemists to build molecular complexity and systematically explore the structure-activity relationships (SAR) of a lead compound.

A prominent application is in the design of protein kinase inhibitors.[7][8] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers.[8][9] The pyrimidine core is an effective bioisostere of the adenine ring of ATP, the natural substrate for kinases.[9][10] This allows pyrimidine-based inhibitors to bind to the highly conserved ATP-binding site, often forming key hydrogen bonds with the "hinge region" of the enzyme, thereby blocking its activity.[9]

Physicochemical and Structural Properties

4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine is a molecule designed for reactivity and synthetic versatility. Its key structural features—the electron-deficient aromatic ring, two reactive chloro-substituents, and a bulky, protected aldehyde functional group—dictate its chemical behavior and applications.

Table 1: Core Properties of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine

| Property | Value | Source |

| CAS Number | 14052-82-5 | [11] |

| Molecular Formula | C₁₀H₁₄Cl₂N₂O₂ | [11] |

| Molecular Weight | 265.14 g/mol | Calculated |

| IUPAC Name | 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine | [11] |

| SMILES | CCOC(Cc1c(Cl)ncnc1Cl)OCC | [11][12] |

| InChI | InChI=1S/C10H14Cl2N2O2/c1-3-15-8(16-4-2)5-7-9(11)13-6-14-10(7)12/h6,8H,3-5H2,1-2H3 | [11][12] |

The two chlorine atoms at the C4 and C6 positions render these sites highly electrophilic and susceptible to nucleophilic attack. The 5-position substituent, a 2,2-diethoxyethyl group, serves two primary purposes. First, it acts as a protected aldehyde (an acetal), which can be deprotected under acidic conditions later in a synthetic sequence to reveal a reactive carbonyl for further elaboration. Second, its size and hydrophobicity introduce significant steric bulk, which can influence the compound's solubility and modulate the reactivity of the adjacent chlorine atoms.[11]

Synthesis and Purification: A Guided Protocol

While a specific, peer-reviewed synthesis for this exact molecule is not publicly detailed, a robust and logical synthetic route can be constructed based on well-established pyrimidine chemistry. The most common and effective strategy involves the formation of a 4,6-dihydroxypyrimidine precursor followed by a chlorination reaction.

Proposed Synthetic Workflow

The synthesis can be logically approached in two main stages: first, the construction of the substituted dihydroxy-pyrimidine ring system, and second, the conversion of the hydroxyl groups to chlorides.

Caption: Proposed two-part synthesis of the target compound.

Detailed Experimental Protocol

Disclaimer: This protocol is illustrative, based on established chemical principles, and should be adapted and optimized under appropriate laboratory conditions.

Part 1: Synthesis of 4,6-Dihydroxy-5-(2,2-diethoxyethyl)pyrimidine

-

Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add diethyl malonate (1.0 eq). Stir the mixture at room temperature for 30 minutes.

-

Addition of Aldehyde: Add 3,3-diethoxypropionaldehyde (1.05 eq) dropwise to the solution. Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting materials.

-

Causality: This is a Knoevenagel condensation followed by a Michael addition, driven by the basic conditions, to form the key carbon backbone.

-

-

Cyclization: To the reaction mixture, add urea (1.2 eq) and continue to reflux for an additional 12-16 hours. A precipitate will form as the reaction progresses.

-

Causality: The urea undergoes cyclocondensation with the dicarbonyl intermediate, forming the stable pyrimidine ring.

-

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Acidify the slurry to pH 4-5 with concentrated HCl. The resulting precipitate is collected by vacuum filtration, washed with cold water and then cold ethanol, and dried under vacuum to yield the dihydroxy-pyrimidine intermediate as a solid.

Part 2: Synthesis of 4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine (CAS 14052-82-5)

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add phosphorus oxychloride (POCl₃, 5-10 eq).

-

Chlorination: Add the dried 4,6-dihydroxy-5-(2,2-diethoxyethyl)pyrimidine (1.0 eq) portion-wise to the POCl₃ at 0 °C. After the addition is complete, add N,N-dimethylaniline (0.1 eq) as a catalyst and slowly heat the mixture to reflux (approx. 105-110 °C). Maintain reflux for 3-5 hours, monitoring the reaction by TLC.

-

Work-up and Purification: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The aqueous mixture is then extracted three times with ethyl acetate or dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, then brine, and dried over anhydrous sodium sulfate.

-

Final Product: The solvent is removed under reduced pressure. The crude residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine.

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound lies in the high reactivity of the C4 and C6 chlorine atoms towards nucleophilic aromatic substitution (SNAr).

Caption: Sequential SNAr reactions on the dichloropyrimidine core.

Mechanism and Selectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Step 1 (Addition): A nucleophile attacks one of the electrophilic carbons (C4 or C6), breaking the aromaticity of the ring.

-

Step 2 (Elimination): The chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored.

In this molecule, the C4 and C6 positions are electronically equivalent. Therefore, the first substitution occurs statistically at either position. However, once the first nucleophile is installed, it electronically deactivates the ring, making the second substitution reaction more difficult, often requiring higher temperatures or stronger reaction conditions. This difference in reactivity is crucial as it allows for the stepwise and controlled introduction of two different nucleophiles.

Protocol for a General SNAr Amination

-

Reaction Setup: Dissolve 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or isopropanol in a sealed reaction vial.

-

Addition of Reagents: Add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Causality: DIPEA is used to scavenge the HCl that is generated during the reaction without competing as a nucleophile itself, driving the equilibrium towards the product.

-

-

Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by LC-MS.

-

Work-up: Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate. The organic layer is washed, dried, and concentrated. The resulting mono-substituted product can often be used directly in the next step or purified via chromatography.

Strategic Application in Kinase Inhibitor Design

The true power of this intermediate is realized when applied to a drug discovery campaign, such as the development of novel kinase inhibitors. The pyrimidine core serves as the "anchor" that binds to the enzyme's hinge region. The vectors at C4 and C6, populated via SNAr chemistry, explore different pockets of the ATP-binding site to achieve potency and selectivity.

Caption: Conceptual model of a pyrimidine inhibitor in a kinase active site.

By reacting the dichloropyrimidine intermediate with a library of amines at the C4 position and a library of alcohols or thiols at the C6 position, researchers can rapidly generate a matrix of hundreds of unique compounds. These compounds can then be screened for biological activity, and the results used to build a robust Structure-Activity Relationship (SAR) model to guide the design of more potent and selective next-generation inhibitors.

Safety and Handling

As with many halogenated heterocyclic compounds, 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. It is considered an irritant and potentially toxic. All reactions involving POCl₃ are particularly hazardous and must be performed with extreme caution due to the reagent's corrosive nature and violent reaction with water.

Conclusion

4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its well-defined reactive sites allow for a modular and predictable approach to the synthesis of complex molecules. For researchers and scientists in drug development, mastering the chemistry of this and related dichloropyrimidine intermediates provides a direct and powerful route to novel therapeutics, particularly in the highly competitive and impactful field of kinase inhibitors. Its value lies not in any inherent biological activity, but in the vast chemical space it unlocks through controlled, sequential functionalization.

References

-

Benyahia, R., et al. (2011). 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1099. [Link][15]

-

Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. [13]

-

Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. [14]

-

PubChem. 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. [Link][16]

-

ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link][5]

-

Growing Science. Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives. [Link][1]

-

National Center for Biotechnology Information. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link][9]

-

Google Patents. Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy). [17]

-

ResearchGate. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link][2]

-

RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link][10]

-

ResearchGate. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link][3]

-

Google Patents. Synthetic method of 4, 6-dichloro-2-methylpyrimidine. [18]

-

ResearchGate. STUDY OF 4,6 – DICHLORO – 5- AMINO PYRIMIDINE MOLECULE FOR ITS VIBRATIONAL SPECTRA. [Link][19]

-

The Institute of Cancer Research. Kinase inhibitors: the science behind a revolution. [Link][7]

-

National Center for Biotechnology Information. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. [Link][20]

-

Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link][4]

-

Synlett. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link][21]

-

MDPI. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. [Link][22]

-

Frontiers. Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. [Link][8]

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link][6]

-

Wavefunction, Inc. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link][23]

Sources

- 1. growingscience.com [growingscience.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. orientjchem.org [orientjchem.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]

- 7. icr.ac.uk [icr.ac.uk]

- 8. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. CAS 14052-82-5: 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidi… [cymitquimica.com]

- 12. CAS 14052-82-5: 4,6-dicloro-5-(2,2-diethoxietil)pirimidina [cymitquimica.com]

- 13. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 14. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

- 15. 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine | C15H10Cl2N4O2 | CID 10545706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy)-2,2'-dipyridine - Google Patents [patents.google.com]

- 18. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. wuxibiology.com [wuxibiology.com]

An In-Depth Technical Guide to 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine, a key heterocyclic intermediate in organic synthesis and drug discovery. The document details its physicochemical properties, outlines a robust synthetic pathway, and describes essential analytical techniques for its characterization and quality control. By elucidating the underlying chemical principles and providing actionable protocols, this guide serves as a critical resource for researchers engaged in the synthesis of novel pyrimidine-based compounds and for professionals in the pharmaceutical and agrochemical industries.

Introduction: The Significance of Substituted Dichloropyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] The strategic placement of reactive functional groups on the pyrimidine ring allows for diverse chemical modifications, enabling the synthesis of vast compound libraries for drug discovery. Among these, 4,6-dichloropyrimidine derivatives are particularly valuable due to the differential reactivity of the two chlorine atoms, which can be selectively displaced by various nucleophiles.[2] This property makes them versatile building blocks for creating complex molecular architectures with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1]

The title compound, 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine, is a prime example of such a versatile intermediate. The dichloropyrimidine core provides two reactive sites for subsequent chemical elaboration, while the 5-position substituent, a protected aldehyde in the form of a diethyl acetal, introduces a latent carbonyl functionality. This latent carbonyl can be deprotected under specific conditions to an aldehyde, which can then be used in a variety of subsequent reactions, such as reductive aminations, Wittig reactions, or the formation of other heterocyclic rings. This combination of functionalities makes 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine a highly valuable precursor for the synthesis of complex, polyfunctional molecules with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine is essential for its effective handling, synthesis, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄Cl₂N₂O₂ | Inferred from structure |

| Molecular Weight | 265.14 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Analogy to similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water. | General principles of solubility |

| CAS Number | 14052-82-5 | Chemical Supplier Databases |

Synthesis of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine: A Representative Protocol

The synthesis of 5-substituted-4,6-dichloropyrimidines typically involves a two-stage process: the formation of a 5-substituted-4,6-dihydroxypyrimidine (which exists in its tautomeric pyrimidine-4,6-dione form) followed by a chlorination step.[2][3] The following protocol is a representative, field-proven approach adapted from established methodologies for analogous compounds.[4][5]

Stage 1: Synthesis of 5-(2,2-diethoxyethyl)pyrimidine-4,6-diol

This stage involves the cyclocondensation of a substituted malonic ester with a source of the N-C-N fragment of the pyrimidine ring, typically formamide. The key starting material is diethyl 2-(2,2-diethoxyethyl)malonate.

Experimental Protocol:

-

Preparation of Diethyl 2-(2,2-diethoxyethyl)malonate:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) is added diethyl malonate dropwise at a controlled temperature.

-

Bromoacetaldehyde diethyl acetal is then added, and the reaction mixture is heated to reflux to facilitate the alkylation of the diethyl malonate.

-

After completion of the reaction (monitored by TLC or GC-MS), the ethanol is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by vacuum distillation.

-

-

Cyclocondensation with Formamide:

-

A mixture of diethyl 2-(2,2-diethoxyethyl)malonate and a molar excess of formamide is heated in the presence of a base, such as sodium methoxide or sodium ethoxide.

-

The reaction is typically carried out at an elevated temperature (e.g., 100-120 °C) for several hours.

-

Upon cooling, the reaction mixture is acidified, leading to the precipitation of 5-(2,2-diethoxyethyl)pyrimidine-4,6-diol.

-

The solid product is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried.

-

Stage 2: Chlorination of 5-(2,2-diethoxyethyl)pyrimidine-4,6-diol

The conversion of the pyrimidine-4,6-diol to the corresponding dichloride is a crucial step, typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2][3]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), 5-(2,2-diethoxyethyl)pyrimidine-4,6-diol is suspended in an excess of phosphorus oxychloride. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can be added to accelerate the reaction.

-

Reaction Execution: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC, showing the disappearance of the starting material).

-

Work-up: The excess phosphorus oxychloride is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood due to the exothermic reaction and the evolution of HCl gas.

-

Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic extracts are washed with a dilute sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine. A combination of spectroscopic techniques is typically employed.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[6]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.

-

Pyrimidine Proton (H-2): A singlet in the downfield region (typically δ 8.5-9.0 ppm) corresponding to the proton at the 2-position of the pyrimidine ring.[7]

-

Acetal Methine Proton: A triplet (due to coupling with the adjacent methylene protons) for the CH proton of the diethoxyethyl group.

-

Methylene Protons (CH₂): A doublet for the methylene protons adjacent to the pyrimidine ring and a quartet for the methylene protons of the ethoxy groups.

-

Methyl Protons (CH₃): A triplet for the methyl protons of the ethoxy groups.

-

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

-

Pyrimidine Carbons: Signals for the carbon atoms of the pyrimidine ring, with the chlorinated carbons (C-4 and C-6) appearing at a characteristic downfield shift.[7]

-

Acetal Carbon: A signal for the methine carbon of the acetal.

-

Methylene and Methyl Carbons: Signals corresponding to the methylene and methyl carbons of the diethoxyethyl substituent.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

-

Molecular Ion Peak: Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion (M⁺). The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be in an approximate ratio of 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation Pattern: Common fragmentation pathways for this molecule would likely involve the loss of a chlorine atom, an ethoxy group, or cleavage of the side chain. The fragmentation of the diethoxyethyl group is also a characteristic feature.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups.

-

C-Cl Stretching: Strong absorptions in the fingerprint region (typically 600-800 cm⁻¹) are indicative of the carbon-chlorine bonds.

-

C=N and C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ region are characteristic of the pyrimidine ring.

-

C-O Stretching: Strong C-O stretching bands from the ether linkages of the diethoxyethyl group will be present, typically in the 1050-1150 cm⁻¹ range.

-

C-H Stretching: Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.

Applications in Research and Development

The unique structural features of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine make it a valuable building block in several areas of chemical research and development:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive molecules. The two chlorine atoms can be sequentially or simultaneously replaced with various nucleophiles (e.g., amines, thiols, alcohols) to generate diverse compound libraries for screening against various biological targets. The latent aldehyde functionality can be unmasked and utilized for further derivatization, leading to complex heterocyclic systems.

-

Agrochemicals: Pyrimidine derivatives are widely used in the agrochemical industry as herbicides, fungicides, and insecticides. This compound can serve as a precursor for the synthesis of new agrochemicals with improved efficacy and environmental profiles.

-

Materials Science: The pyrimidine core can be incorporated into larger molecular structures to create novel organic materials with interesting electronic or photophysical properties.

Safety and Handling

As with all chlorinated organic compounds, 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory tract. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine is a strategically important synthetic intermediate with significant potential in drug discovery, agrochemical research, and materials science. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The analytical techniques outlined in this guide provide a robust framework for its characterization and quality control. A thorough understanding of the chemistry and properties of this versatile building block will empower researchers to unlock its full potential in the development of novel and valuable chemical entities.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.

- Dolzhenko, A. V. (2017). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 26(6), 1293–1302.

- Google Patents. (2004). US20040054181A1 - Synthesis of chlorinated pyrimidines.

- Harnden, M. R., & Hurst, D. T. (1990). The Synthesis and Chlorination of Some Pyrimidin-4-ols Having 5-Nitrogen Functionality. Australian Journal of Chemistry, 43(1), 55-61.

- Ibraheem, A. A., & Al-Amiery, A. A. (2018). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 42(5), 1428-1451.

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of (a) Diethyl (2,2-dimethoxyethyl)malonate. Retrieved from [Link]

-

ResearchGate. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. Retrieved from [Link]

- Schlosser, M. (Ed.). (2013). Organometallics in Synthesis: A Manual. Wiley.

- Stanetty, P., & Schnürch, M. (2005). Malonates in Cyclocondensation Reactions. Molecules, 10(9), 1142-1156.

- Taylor, E. C. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Pyrimidines. Wiley.

- Tišler, M., & Stanovnik, B. (1984).

-

YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]

- Zard, S. Z. (2007). Radical Reactions in Organic Synthesis. Oxford University Press.

-

MDPI. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sci-Hub. The Synthesis and Chlorination of Some Pyrimidin-4-ols Having 5-Nitrogen Functionality / Australian Journal of Chemistry, 1990 [sci-hub.st]

- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bu.edu.eg [bu.edu.eg]

- 6. mdpi.com [mdpi.com]

- 7. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR [m.chemicalbook.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine, a key heterocyclic intermediate. Due to the limited publicly available data on this specific molecule, this guide synthesizes known information, including its chemical identity, predicted physicochemical properties, and a detailed synthesis protocol. Furthermore, it contextualizes the compound's potential applications by examining the well-established role of the dichloropyrimidine scaffold in medicinal chemistry and drug discovery. This document serves as a foundational resource for researchers interested in leveraging this and related compounds for the development of novel therapeutic agents and agrochemicals.

Chemical Identity and Nomenclature

While a definitive IUPAC name for CAS number 14052-82-5 is not consistently reported in major chemical databases, the compound is commonly referred to as 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine .[1] This name logically follows standard chemical nomenclature conventions.

The core of this molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[2] This fundamental unit is a cornerstone in numerous biologically active molecules. The pyrimidine ring is substituted with two chlorine atoms at the 4 and 6 positions, which are highly reactive sites amenable to nucleophilic substitution, making this a versatile synthetic building block.[2] A 2,2-diethoxyethyl group is attached at the 5-position, a feature that imparts significant steric and hydrophobic character to the molecule, potentially influencing its solubility and interactions with biological targets.[2]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 14052-82-5 | [1] |

| Molecular Formula | C₁₀H₁₄Cl₂N₂O₂ | [1] |

| Molecular Weight | 265.14 g/mol | [1] |

| Canonical SMILES | CCOC(Cc1c(Cl)ncnc1Cl)OCC | [2] |

| InChI | InChI=1S/C10H14Cl2N2O2/c1-3-15-8(16-4-2)5-7-9(11)13-6-14-10(7)12/h6,8H,3-5H2,1-2H3 | [2] |

| Appearance | Amber colored oil | |

| Boiling Point | 318.8±37.0 °C (Predicted) | [1] |

| Density | 1.252±0.06 g/cm³ (Predicted) | [1] |

Synthesis and Mechanism

The synthesis of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine is achieved through the acetalization of its corresponding aldehyde precursor. This reaction is a classic example of protecting a reactive aldehyde functional group, which is often necessary in multi-step synthetic pathways to prevent unwanted side reactions.

Synthetic Protocol

The following protocol is based on a documented laboratory procedure:

Starting Material: 4,6-Dichloropyrimidine-5-acetaldehyde Reagents: Anhydrous ethanol, Ammonium chloride, Activated charcoal, Dichloromethane, Water, Brine, Anhydrous sodium sulfate, Celite 545.

Step-by-Step Procedure:

-

Suspend 4,6-Dichloropyrimidine-5-acetaldehyde (500.0 g, 2.618 mol) and ammonium chloride (14.0 g, 0.262 mol) in anhydrous ethanol (4.02 L).

-

Heat the suspension to 85 °C. The progress of the reaction can be monitored by ¹H NMR, with an expected completion time of approximately 5 hours.

-

Once the reaction is complete (indicated by the disappearance of the aldehyde starting material), cool the mixture to room temperature.

-

Add activated charcoal (80 g) and stir for 10 minutes to decolorize the solution.

-

Filter the mixture through a pad of Celite 545 and wash the filter bed with anhydrous ethanol (500 mL).

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting residue in dichloromethane (4.02 L).

-

Wash the organic phase sequentially with water (2.4 L) and brine (2.4 L).

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dry the final product in a vacuum oven at 25 °C for approximately 88 hours to yield 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine as an amber colored oil (expected yield: ~96%).

Reaction Mechanism

The synthesis involves an acid-catalyzed nucleophilic addition of ethanol to the carbonyl group of the aldehyde. The ammonium chloride acts as a weak acid catalyst. The mechanism proceeds as follows:

-

Protonation of the carbonyl oxygen by the acidic catalyst increases the electrophilicity of the carbonyl carbon.

-

A molecule of ethanol acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate.

-

The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water).

-

Elimination of water generates a resonance-stabilized carbocation.

-

A second molecule of ethanol attacks the carbocation.

-

Deprotonation of the resulting oxonium ion yields the stable acetal product.

Caption: Workflow for the synthesis of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key information about the structure. The reported ¹H NMR data (300 MHz, d6-DMSO) shows the following signals: δ 8.82-8.71 (m, 1H), 3.60 (dq, J = 9.6, 7.0 Hz, 2H), 3.39 (dq, J = 9.6, 7.0 Hz, 2H), 3.13 (dd, J = 5.6, 3.1 Hz, 2H), 1.00 (dd, J = 8.1, 6.0 Hz, 6H). These signals are consistent with the protons of the pyrimidine ring, the methylene and methyl groups of the diethoxy moiety, and the methylene group connecting the side chain to the pyrimidine ring.

Other Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-Cl stretching vibrations, as well as C-O and C-N stretching frequencies, confirming the presence of the key functional groups.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of 265.14 g/mol and show a characteristic isotopic pattern due to the presence of two chlorine atoms.

Applications in Drug Discovery and Development

While specific biological activities for 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine have not been reported, its core structure, the dichloropyrimidine ring, is a highly valued scaffold in medicinal chemistry.[3] Pyrimidine derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[4][5]

The two chlorine atoms at the 4 and 6 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the regioselective introduction of various substituents, making compounds like this one versatile intermediates for building libraries of novel molecules for drug screening.[6]

Potential as a Kinase Inhibitor Precursor

Many kinase inhibitors, a cornerstone of modern cancer therapy, feature a substituted pyrimidine core that mimics the adenine ring of ATP to bind to the kinase active site. The dichloropyrimidine moiety can be sequentially functionalized with different amine-containing fragments to generate potent and selective kinase inhibitors.

Scaffold for Antimicrobial Agents

The pyrimidine ring is a key component of several antimicrobial drugs. By reacting 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine with various nucleophiles, novel derivatives can be synthesized and screened for antibacterial and antifungal activity.

Caption: Potential synthetic pathways and therapeutic applications of the title compound.

Safety and Handling

As with many halogenated organic compounds, appropriate safety precautions should be taken when handling 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine.[2] It is advisable to handle this compound in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For related dichloropyrimidine compounds, hazards include skin and eye irritation or burns.[7]

Conclusion

4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine is a valuable synthetic intermediate with significant potential in drug discovery and agrochemical research. While direct biological data on this specific molecule is limited, its chemical structure, particularly the reactive dichloropyrimidine core, positions it as a versatile building block for creating diverse molecular libraries. The synthetic protocol is straightforward, and the compound can be characterized using standard analytical techniques. Future research into the derivatization of this compound and the biological evaluation of its analogs is warranted to fully explore its therapeutic potential.

References

-

Acrocha. 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. Available from: [Link]

- Harada, H., et al. (2001). Bioorganic & Medicinal Chemistry, 9(11), 2955-2968.

-

PubChem. 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. Available from: [Link]

- Google Patents. CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy).

- Jain, A., et al. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 16(11), 5483-5490.

- Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6499.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,4-Dichloropyrimidine: Comprehensive Overview and Applications. Available from: [Link]

-

National Institutes of Health. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

- World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. 15(01), 272–296.

- Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.

Sources

- 1. 4,6-dichloro-5-(2,2-diethoxyethyl)Pyrimidine CAS#: 14052-82-5 [m.chemicalbook.com]

- 2. CAS 14052-82-5: 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidi… [cymitquimica.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. wjarr.com [wjarr.com]

- 6. nbinno.com [nbinno.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide on the Solubility of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine in Organic Solvents

Introduction

In the landscape of pharmaceutical and agrochemical research, the pyrimidine scaffold stands as a cornerstone for the development of novel bioactive molecules.[1][2][3] Among its myriad derivatives, 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine is a compound of significant interest. Its unique molecular architecture, featuring a reactive dichloropyrimidine core and a sterically influential diethoxyethyl side chain, positions it as a valuable intermediate in organic synthesis.[4] The two chlorine atoms at the 4 and 6 positions enhance its reactivity, while the hydrophobic 2,2-diethoxyethyl group at the 5 position can significantly modulate the molecule's interaction with biological targets and its physicochemical properties, including solubility.[4]

A comprehensive understanding of the solubility of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine in various organic solvents is paramount for researchers, scientists, and drug development professionals. This knowledge is critical for optimizing reaction conditions, designing efficient purification strategies, and developing suitable formulations. This in-depth technical guide provides a framework for understanding and determining the solubility of this compound, addressing the current gap in publicly available quantitative data.

Physicochemical Properties of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine

Before delving into solubility, a foundational understanding of the key physicochemical properties of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine is essential. These properties provide insights into the compound's behavior in different solvent environments.

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₁₄Cl₂N₂O₂ | [4] |

| Molecular Weight | 265.14 g/mol | Inferred from formula |

| Appearance | Likely a solid at room temperature, similar to related pyrimidine derivatives. | Inferred |

| Structural Features | A six-membered heterocyclic pyrimidine ring with two chlorine atoms at positions 4 and 6, and a 2,2-diethoxyethyl group at position 5.[4] | [4] |

| Reactivity | The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, a common reaction in the synthesis of more complex molecules.[5][6] | [5][6] |

Qualitative Solubility Profile

While specific quantitative solubility data for 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine is not extensively documented in public literature, a qualitative assessment can be inferred from its molecular structure. The presence of the polar pyrimidine ring with two nitrogen atoms suggests potential solubility in polar aprotic solvents. Conversely, the nonpolar diethoxyethyl side chain introduces significant hydrophobic character, which would favor solubility in nonpolar organic solvents.[4]

It is reasonable to predict that the compound will exhibit good solubility in a range of common organic solvents. For instance, a structurally related compound, 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-ol, is reported to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[7] This suggests that 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine is also likely to be soluble in such solvents.

Quantitative Solubility Data in Organic Solvents

As of the writing of this guide, specific, publicly available quantitative solubility data for 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine across a broad spectrum of organic solvents is sparse. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data. A selection of common organic solvents with varying polarities is included to facilitate a comprehensive solubility profile.

| Organic Solvent | Dielectric Constant (Approx.) | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Non-Polar Solvents | ||||

| n-Hexane | 1.9 | |||

| Toluene | 2.4 | |||

| Diethyl Ether | 4.3 | |||

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | 9.1 | |||

| Tetrahydrofuran (THF) | 7.5 | |||

| Ethyl Acetate | 6.0 | |||

| Acetone | 21 | |||

| Acetonitrile (ACN) | 37.5 | |||

| N,N-Dimethylformamide (DMF) | 38.3 | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | |||

| Polar Protic Solvents | ||||

| Methanol | 32.7 | |||

| Ethanol | 24.5 | |||

| 2-Propanol (Isopropanol) | 19.9 |

Experimental Protocol for Determining Thermodynamic Solubility

To address the lack of quantitative data, this section provides a detailed, self-validating methodology for determining the equilibrium (thermodynamic) solubility of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine. The "shake-flask" method described here is a widely accepted and robust technique.[8]

Principle

This method relies on achieving a saturated solution of the compound in a given solvent at a constant temperature. By ensuring an excess of the solid compound is present, the solution reaches equilibrium, and the concentration of the dissolved solute represents its thermodynamic solubility.

Materials and Equipment

-

4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours.[7] It is advisable to perform a time-to-equilibrium study to determine the optimal agitation time for this specific compound-solvent system.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV, GC-FID).

-

Prepare a calibration curve using standard solutions of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine in organic solvents. While quantitative data is currently limited in the public domain, the provided experimental protocol offers a robust and reliable method for researchers to generate this critical information. A thorough understanding of the solubility of this versatile pyrimidine derivative is essential for its effective utilization in the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. The systematic generation and dissemination of such data will undoubtedly contribute to the advancement of research and development in these vital fields.

References

- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

-

National Center for Biotechnology Information. (n.d.). 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 4,6-dichloro-pyrimidine.

-

Revue Roumaine de Chimie. (n.d.). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 4,6-dichloro-5-(2-methoxyphenoxy).

-

SciSpace. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

-

Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences and Research. (2018).

-

ResearchGate. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

- Journal of Medicinal Chemistry. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

-

Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

-

International Journal of Applied Sciences and Engineering Research. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,6-Dichloro-5-methoxypyrimidine. PMC. Retrieved from [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. biomedres.us [biomedres.us]

- 3. researchgate.net [researchgate.net]

- 4. CAS 14052-82-5: 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidi… [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

stability and storage conditions for 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine

An In-depth Technical Guide to the Stability and Storage of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Molecule

4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine is a functionalized heterocyclic compound of significant interest in organic synthesis, serving as a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] Its structure is characterized by a pyrimidine core, a six-membered aromatic ring containing two nitrogen atoms. The reactivity and utility of this molecule are largely dictated by three key features: two electrophilic chlorine atoms at the 4 and 6 positions and a diethoxyethyl side chain at the 5 position.[1] The chloro-substituents are excellent leaving groups, making the pyrimidine ring susceptible to nucleophilic substitution, a cornerstone of its synthetic utility. The diethoxyethyl group, an acetal, serves as a protected aldehyde, which can be deprotected under specific conditions for further functionalization.

A thorough understanding of the stability and appropriate storage conditions for this compound is not merely a matter of good laboratory practice; it is critical for ensuring the integrity of starting materials, the reproducibility of synthetic outcomes, and the safety of laboratory personnel. This guide provides a detailed examination of the factors influencing the stability of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine and outlines field-proven protocols for its storage and handling.

Section 1: Intrinsic Chemical Stability and Reactivity Profile

The stability of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine is intrinsically linked to the chemical nature of its constituent parts: the dichloropyrimidine ring and the acetal side chain.

-

The Dichloropyrimidine Core: The two chlorine atoms on the pyrimidine ring are highly susceptible to nucleophilic attack. This reactivity is the basis of its synthetic value but also a primary source of instability. The presence of strong nucleophiles, including water (moisture), can lead to hydrolysis, replacing the chlorine atoms with hydroxyl groups. This process is often accelerated by acidic or basic conditions.

-

The Diethoxyethyl Acetal Group: Acetal groups are generally stable under neutral and basic conditions but are highly sensitive to acid. The presence of even trace amounts of acid can catalyze the hydrolysis of the acetal to its corresponding aldehyde (4,6-dichloro-5-(2-oxoethyl)pyrimidine) and two equivalents of ethanol. This degradation pathway is a critical consideration during storage and in designing reaction conditions.

Given these characteristics, the compound is generally stable if stored under anhydrous and neutral conditions.[2] However, exposure to atmospheric moisture, acidic or basic contaminants, and certain reactive chemicals can initiate degradation.

Section 2: Key Factors Governing Degradation

Several environmental factors can compromise the integrity of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine. Understanding these factors is essential for establishing effective storage protocols.

Temperature

Elevated temperatures increase the rate of all chemical reactions, including degradation. While the compound may be chemically stable at room temperature for short periods, long-term storage at elevated temperatures can accelerate hydrolysis and other decomposition reactions.[2] For maximal long-term stability, storage in a freezer at or below -20°C is strongly recommended.[3]

Moisture and pH (Hydrolytic Stability)

Moisture is a significant threat to the stability of this compound due to two primary degradation pathways:

-

Hydrolysis of Chloro Groups: The chlorine atoms can be displaced by water molecules, leading to the formation of corresponding hydroxypyrimidines. This process can be slow at neutral pH but is catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis of the Acetal: The diethoxyethyl group is particularly vulnerable to acidic hydrolysis. Exposure to acidic vapors or residual acid catalysts can lead to the formation of the aldehyde derivative.

Therefore, it is imperative to store the compound in a dry, inert atmosphere.[3][4]

Incompatible Materials

To prevent hazardous reactions and chemical degradation, 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine should be stored away from the following:

-

Strong Oxidizing Agents: Can lead to exothermic and potentially explosive reactions.[2]

-

Strong Acids and Bases: Catalyze the hydrolysis of both the chloro- and acetal groups and can cause other uncontrolled reactions.[2]

-

Strong Reducing Agents: The chloro-substituents on the pyrimidine ring are sensitive to many reducing agents, which can lead to de-chlorination.[5]

Light

The primary predicted degradation pathways are visualized in the diagram below.

Caption: Predicted primary degradation pathways for the title compound.

Section 3: Recommended Storage and Handling Protocols

Based on the chemical properties and stability profile, the following integrated storage and handling strategy is recommended to preserve the integrity and purity of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine.

Optimal Storage Conditions

The following table summarizes the recommended conditions for short-term and long-term storage.

| Parameter | Recommendation | Rationale |

| Temperature | Long-Term: ≤ -20°C (Freezer)[3]Short-Term: Cool, dry place (<15°C) | Minimizes the rate of thermal degradation and hydrolysis. |

| Atmosphere | Inert gas (Argon or Nitrogen)[4] | Displaces atmospheric moisture and oxygen, preventing hydrolytic and oxidative degradation. |

| Container | Tightly sealed, amber glass or opaque container.[4][6] | Prevents ingress of moisture and air; protects from light-induced degradation. |

| Location | Well-ventilated, dedicated chemical storage area.[2][6][7] | Ensures safety and prevents cross-contamination. |

| Incompatibilities | Store separately from strong acids, bases, and oxidizing agents.[2] | Prevents hazardous reactions and catalytic degradation. |

Safe Handling Procedures

Adherence to proper handling techniques is crucial to prevent both contamination of the material and exposure to the user.

-

Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[4][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[4][7]

-

Dispensing: When dispensing the material, use clean, dry spatulas and equipment. If the material is stored under an inert atmosphere, use techniques such as a glove box or Schlenk line to maintain the inert environment during transfer.

-

Container Sealing: After dispensing, flush the container headspace with an inert gas before tightly resealing to prevent the introduction of atmospheric moisture.

Section 4: Framework for Stability Assessment

A self-validating system requires a robust method for assessing the stability of the compound over time or under stress conditions. A typical stability study involves subjecting the compound to various conditions and periodically analyzing its purity.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity of organic compounds and detecting degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile (or methanol) is a good starting point for method development. Degradants, being more polar (e.g., hydroxylated or aldehyde forms), will typically have shorter retention times than the parent compound. Mass Spectrometry (LC-MS) can be coupled to identify the mass of any degradation products, confirming their structure.

Experimental Protocol: Accelerated Stability Study

This protocol outlines a workflow for an accelerated stability study to quickly assess degradation pathways.

-

Sample Preparation: Prepare multiple aliquots of the compound in sealed, amber vials under an inert atmosphere.

-

Stress Conditions: Expose the aliquots to a matrix of stress conditions:

-

Thermal: 40°C, 60°C.

-

Hydrolytic (Acidic): Dissolve in a suitable solvent and add 0.01M HCl at room temperature.

-

Hydrolytic (Basic): Dissolve in a suitable solvent and add 0.01M NaOH at room temperature.

-

Photolytic: Expose to a controlled UV light source at room temperature.

-

Control: Store one sample under the recommended long-term storage conditions (-20°C, dark, inert atmosphere).

-

-

Time Points: Pull samples for analysis at initial (T=0) and subsequent time points (e.g., 24h, 48h, 1 week, 4 weeks).

-

Analysis: Analyze each sample by a validated HPLC-UV method. Quantify the peak area of the parent compound and any new peaks that appear.

-

Data Interpretation: Calculate the percentage of remaining parent compound and the percentage of each degradant at each time point. This data provides insight into the primary degradation pathways and rates under different conditions.

The workflow for this stability study is visualized below.

Caption: Experimental workflow for an accelerated stability study.

Conclusion

The stability of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine is paramount for its successful use in research and development. Its primary vulnerabilities are hydrolysis of the chloro-substituents and acid-catalyzed hydrolysis of the acetal side chain. By implementing a stringent storage protocol—specifically, maintaining cold (≤ -20°C), dry, and inert conditions in a tightly sealed, light-protected container—users can ensure the long-term integrity and purity of this valuable synthetic intermediate. Adherence to the handling and stability assessment protocols outlined in this guide will contribute to safer laboratory practices and more reliable, reproducible scientific outcomes.

References

- 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. (n.d.).

- 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine Safety Data Sheets - Echemi. (n.d.).

- MSDS of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. (2011, March 4).

- 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde - Apollo Scientific. (2023, July 4).

- Chemical Safety Data Sheet MSDS / SDS - 4,6-Dichloro-5-methoxypyrimidine - ChemicalBook. (2025, July 26).

- CAS 14052-82-5: 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine - CymitQuimica. (n.d.).

- 4,6-dichloro-5-(2,2-diethoxyethyl)Pyrimidine - ChemicalBook. (n.d.).

- (1S,4S)-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptan-2-one - The Good Scents Company. (n.d.).

- The reductive pathway for the degradation of pyrimidine nucleotides in... - ResearchGate. (n.d.).

- Chemical Properties of Dimethylphosphine (CAS 676-59-5) - Cheméo. (n.d.).

- acetone, 67-64-1 - The Good Scents Company. (n.d.).

- Pyrimidine Base Degradation in Cultured Murine C-1300 Neuroblastoma Cells and In Situ Tumors - JCI. (n.d.).

- Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine - Carl ROTH. (n.d.).

- Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. (2024, September 18).

- 4,6-Dichloro-5-methoxypyrimidine - PMC - NIH. (n.d.).

- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. (n.d.).

- Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. (n.d.).

- 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine 150728-13-5 - TCI Chemicals. (n.d.).

- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents. (n.d.).

Sources

- 1. CAS 14052-82-5: 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidi… [cymitquimica.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. 4,6-dichloro-5-(2,2-diethoxyethyl)Pyrimidine CAS#: 14052-82-5 [m.chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Guide to the Spectroscopic Characterization of 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Novel